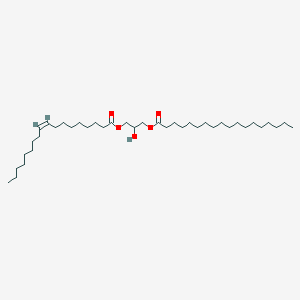![molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0](/img/new.no-structure.jpg)
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol: is a complex organic compound with the molecular formula C18H22ClNO3 and a molecular weight of 335.83 g/mol . This compound is notable for its role as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands, which are significant in neurological research and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3,4-dimethoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent like sodium borohydride (NaBH4), to yield the corresponding amine.
Final Step: The amine undergoes a Mannich reaction with formaldehyde and benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar but optimized for scale. They often involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous testing protocols to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its affinity for D1 dopamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol primarily involves its interaction with D1 dopamine receptors. It binds to these receptors, modulating their activity and influencing neurological pathways associated with dopamine signaling . This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A precursor in the synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol.
3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the chloro and benzyl alcohol groups.
Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer high affinity for D1 dopamine receptors. This specificity makes it particularly valuable in neurological research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
67287-37-0 |
|---|---|
Molekularformel |
C₁₈H₂₂ClNO₃ |
Molekulargewicht |
335.83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)



![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
